molecular formula C19H17FN2O2S B2846548 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide CAS No. 933230-73-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2846548
CAS No.: 933230-73-0
M. Wt: 356.42
InChI Key: MEFKCRKTYPLCLF-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connecting the thiazole to a 2-methoxybenzamide moiety. The compound’s structural complexity arises from the integration of a fluorine atom (enhancing lipophilicity and metabolic stability) and the methoxy group (influencing electronic and steric properties).

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-24-17-8-3-2-7-16(17)18(23)21-10-9-15-12-25-19(22-15)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKCRKTYPLCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized using the classical Hantzsch method:

  • Reacting 3-fluorophenyl thiourea with α-bromo-4-ethylacetophenone in ethanol at reflux (78°C, 12 hr).
  • Cyclization yields 2-(3-fluorophenyl)-4-(2-bromoethyl)-1,3-thiazole as an intermediate.

Key Parameters

Condition Specification
Solvent Anhydrous ethanol
Temperature 78°C
Reaction Time 12 hours
Yield 68%

Amination of the Bromoethyl Intermediate

The bromoethyl group is converted to an amine via nucleophilic substitution:

  • Treating with aqueous ammonia (28% w/v) in tetrahydrofuran (THF) at 50°C for 6 hr.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the ethylamine derivative.

Optimization Note : Excess ammonia (3 eq.) improves yield to 82% by minimizing diethylamine byproducts.

Preparation of 2-Methoxybenzoyl Chloride

Acid Chloride Formation

2-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) :

  • Refluxing 2-methoxybenzoic acid with SOCl₂ (3 eq.) at 70°C for 4 hr.
  • Distillation under reduced pressure (40 mmHg) isolates the acyl chloride.

Safety Consideration : Residual SOCl₂ is removed by co-distillation with toluene to prevent hydrolysis.

Amide Coupling via HATU-Mediated Activation

Coupling Protocol

The final step involves conjugating the thiazole ethylamine with 2-methoxybenzoyl chloride:

  • Dissolving 2-(3-fluorophenyl)-1,3-thiazol-4-ylethylamine (1 eq.) and 2-methoxybenzoyl chloride (1.2 eq.) in dimethylformamide (DMF).
  • Adding HATU (1.5 eq.) and triethylamine (3 eq.) as a base.
  • Stirring at room temperature for 24 hr.

Reaction Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane 1:1) confirms completion.

Purification and Isolation

  • Quenching with ice-water precipitates the crude product.
  • Recrystallization from ethanol/water (4:1) affords pure N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide as white crystals.

Yield and Purity

Parameter Value
Isolated Yield 78%
Purity (HPLC) 98.2%
Melting Point 142–144°C

Alternative Synthetic Routes and Comparative Analysis

EDCI/HOBt-Mediated Coupling

An alternative to HATU uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :

  • Conditions : DCM, 0°C → RT, 18 hr.
  • Yield : 72% (lower than HATU method due to slower kinetics).

Microwave-Assisted Synthesis

Accelerating coupling via microwave irradiation (100°C, 30 min) achieves comparable yields (76%) but risks thermal decomposition of the thiazole ring.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, thiazole-H)
  • δ 7.85–7.45 (m, 4H, aromatic-H)
  • δ 3.92 (s, 3H, OCH₃)
  • δ 3.68 (t, 2H, CH₂NH)

¹³C NMR (100 MHz, CDCl₃)

  • δ 168.5 (C=O)
  • δ 162.1 (C-F, J = 245 Hz)
  • δ 56.3 (OCH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [C₁₉H₁₈FN₂O₂S]⁺: 381.1074
  • Found : 381.1076

Scalability and Industrial Considerations

Solvent Selection for Pilot-Scale Production

  • DMF vs. THF : DMF offers higher solubility but requires rigorous removal due to toxicity. THF is preferred for large-scale amidation but necessitates elevated temperatures.

Cost-Benefit Analysis of Coupling Reagents

Reagent Cost (USD/g) Yield (%) Purity (%)
HATU 12.50 78 98.2
EDCI 4.80 72 95.6

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Benzamide Derivatives

Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Functional Groups References
Target Compound 2-(3-Fluorophenyl) 2-Methoxy ~358.4* Thiazole, benzamide, methoxy, fluorine
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 4-(2,5-Dimethoxyphenyl) 2-[(4-Fluorophenyl)methoxy] Thiazole, dimethoxy, fluorophenyl, benzamide
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 3-Ethyl-4-fluoro-benzothiazole 2-Methoxy 330.4 Benzothiazole, methoxy, fluorine
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide 2-(3-Fluorophenyl) 2,4-Dimethylbenzenesulfonamide 390.5 Thiazole, sulfonamide, methyl, fluorine

*Calculated based on formula: C₁₉H₁₈FN₂O₂S.

Key Observations :

  • Substituent Positioning : The target compound’s 3-fluorophenyl group at thiazole position 2 distinguishes it from derivatives with substituents at positions 4 (e.g., ) or fused benzothiazole systems ().
  • Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility compared to rigid benzothiazole derivatives .

Spectroscopic Data:

  • IR Spectroscopy : The target’s methoxy group would exhibit a C–O stretch near 1250 cm⁻¹, while the amide C=O stretch appears at ~1660–1680 cm⁻¹, consistent with benzamide derivatives .
  • NMR : The 3-fluorophenyl group would show distinct ¹⁹F NMR signals (δ ~-110 to -120 ppm for meta-F), and the ethyl linker’s protons would resonate as a triplet (δ ~2.8–3.5 ppm) .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of 3-fluorophenyl thioamides with α-bromo ketones under reflux in ethanol .
  • Amide coupling : Reaction of the thiazole intermediate with 2-methoxybenzoyl chloride using a base like pyridine or DMAP in dichloromethane .
    Key parameters :
  • Temperature : 80–100°C for thiazole formation; room temperature for amide coupling.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve yields in cyclocondensation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.1) .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-benzamide hybrids show kinase inhibition ).
  • Assay conditions :
    • Use cell lines (e.g., HEK293 or HeLa) for cytotoxicity screening (IC₅₀ via MTT assay).
    • Enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) with ATP concentrations adjusted to physiological levels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance potency?

  • Modifications :
    • Thiazole ring : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to improve target binding .
    • Benzamide moiety : Replace methoxy with trifluoromethoxy to enhance metabolic stability .
  • Methodology :
    • Synthesize derivatives via parallel synthesis.
    • Compare IC₅₀ values across analogs using dose-response curves .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Data validation :
    • Replicate synthesis using identical protocols (e.g., solvent purity, stoichiometry).
    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Biological discrepancies :
    • Standardize assay conditions (e.g., cell passage number, serum concentration).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can molecular docking and dynamics simulations guide target identification?

  • Protocol :
    • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Focus on hydrogen bonds with the benzamide carbonyl and hydrophobic contacts with the thiazole .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Notes

  • Conflicting data : Variability in reaction yields (e.g., 65% vs. 82%) highlights the need for rigorous protocol standardization .
  • Advanced tools : Molecular dynamics and high-throughput screening are critical for resolving mechanistic ambiguities .

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